molecular formula C14H12N2O6 B412335 6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one CAS No. 20862-57-1

6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one

Cat. No.: B412335
CAS No.: 20862-57-1
M. Wt: 304.25g/mol
InChI Key: CFIQVWWGTNUOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a chemical compound that belongs to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of the morpholinecarbonyl and nitro groups in this compound adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-morpholinecarbonyl chloride and 6-nitrocoumarin.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction may also involve the use of reagents like sodium hydride or potassium carbonate to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-Morpholinecarbonyl)-6-aminocoumarin.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 3-(4-Morpholinecarbonyl)-6-aminocoumarin and other substituted coumarins.

Scientific Research Applications

6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to the coumarin moiety, which exhibits fluorescence properties.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Morpholinecarbonyl)-7-nitrocoumarin: Similar in structure but with the nitro group at a different position.

    3-(4-Morpholinecarbonyl)-6-aminocoumarin: A reduced form of the compound with an amino group instead of a nitro group.

    3-(4-Morpholinecarbonyl)-6-methoxycoumarin: A derivative with a methoxy group instead of a nitro group.

Uniqueness

6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is unique due to the specific positioning of the morpholinecarbonyl and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

20862-57-1

Molecular Formula

C14H12N2O6

Molecular Weight

304.25g/mol

IUPAC Name

3-(morpholine-4-carbonyl)-6-nitrochromen-2-one

InChI

InChI=1S/C14H12N2O6/c17-13(15-3-5-21-6-4-15)11-8-9-7-10(16(19)20)1-2-12(9)22-14(11)18/h1-2,7-8H,3-6H2

InChI Key

CFIQVWWGTNUOJB-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.